molecular formula C10H10N2OS B12119353 2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- CAS No. 19387-62-3

2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]-

Cat. No.: B12119353
CAS No.: 19387-62-3
M. Wt: 206.27 g/mol
InChI Key: PKHNHWMSMJMIIP-UHFFFAOYSA-N
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Description

2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- is an organic compound that belongs to the thiazolone family This compound is characterized by its thiazolone ring structure, which is fused with an amino group attached to a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- typically involves the reaction of 2-aminothiazole with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- stands out due to its unique thiazolone ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

19387-62-3

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-(2-methylphenyl)imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-9-6-14-10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

PKHNHWMSMJMIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2CSC(=O)N2

Origin of Product

United States

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